molecular formula C15H11FN2O3 B12414573 Parp10/15-IN-2

Parp10/15-IN-2

Cat. No.: B12414573
M. Wt: 286.26 g/mol
InChI Key: GJJIICZAOJXOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the PARP Superfamily: Catalytic Activities and Biological Diversity

The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of a large family of proteins that play crucial roles in a variety of cellular processes. nih.govnih.gov These enzymes catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation. nih.govfrontiersin.org There are at least 18 members of the PARP family in humans, each encoded by a different gene and sharing a conserved catalytic domain. nih.govnih.gov

The PARP superfamily can be broadly classified based on their catalytic activity into two main groups: those that catalyze the transfer of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) and those that synthesize long chains of ADP-ribose polymers (poly-ADP-ribosylation or PARylation). mdpi.comsonar.ch The founding member, PARP1, along with PARP2, and Tankyrases (PARP5a and PARP5b), are the primary enzymes responsible for PARylation. sonar.ch The majority of the other PARP family members, including PARP3, PARP4, and PARP6-16, are mono-ADP-ribosyltransferases. mdpi.comspandidos-publications.com

The biological functions of PARPs are diverse and critical for cellular homeostasis. They are involved in DNA repair, chromatin structure modulation, transcription, replication, and cell death pathways. nih.govnih.govnih.gov While PARP1 and PARP2 are well-established for their roles in the DNA damage response, the functions of many of the mono-ADP-ribosylating PARPs are still being elucidated, representing a burgeoning area of research. nih.govoup.com

Distinct Biological Functions of PARP10 and PARP15 within the PARP Family

Among the lesser-studied members of the PARP family, PARP10 and PARP15 have emerged as key players with distinct and vital cellular roles. oup.com Both are mono-ADP-ribosyltransferases, but they participate in different signaling pathways and biological processes. mdpi.comoup.com

PARP10, also known as ARTD10, is a mono-ADP-ribosyltransferase involved in a multitude of cellular functions. mdpi.comoncotarget.com It plays a significant role in maintaining genomic stability, particularly in the context of DNA repair and replication stress. oup.comfrontiersin.org

DNA Repair and Replication Stress: PARP10 is crucial for the cellular response to DNA damage and replication fork stalling. oup.comuniprot.org It interacts with the Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. frontiersin.orgcambridge.org This interaction is important for a process called translesion synthesis (TLS), a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. oup.comoncotarget.com By promoting TLS, PARP10 helps to alleviate replication stress and prevent the collapse of replication forks, which can lead to genomic instability. oup.comnih.gov Studies have shown that PARP10 protects cells from agents that cause replication stress, such as hydroxyurea (B1673989) (HU) and ultraviolet (UV) light. oup.com Overexpression of PARP10 has been observed to allow the restart of stalled replication forks. oup.com

Transcription and Apoptosis: Beyond its role in DNA repair, PARP10 is also involved in the regulation of transcription and apoptosis. oncotarget.comfrontiersin.org It was initially identified as a protein that interacts with the c-Myc oncoprotein, a key regulator of cell proliferation and apoptosis. oncotarget.comfrontiersin.org PARP10 has been shown to negatively regulate the NF-κB signaling pathway, a critical pathway in inflammation and cell survival. uniprot.orgwikipedia.org Furthermore, PARP10 has been implicated in caspase-dependent apoptosis. nih.gov Depletion of PARP10 has been shown to promote apoptosis in oral squamous cell carcinoma cells. frontiersin.org

PARP15 (also known as BAL3 or ARTD11) is another mono-ADP-ribosyltransferase whose functions are beginning to be uncovered. sciencecast.orgbiorxiv.org Current research points towards its involvement in the cellular stress response, particularly in antiviral defense and the regulation of protein translation. sciencecast.orgbiorxiv.orgbiorxiv.org

Antiviral Defense: There is growing evidence suggesting that several PARP family members, including PARP15, play a role in the innate immune response to viral infections. researchgate.net The evolutionary relationship between PARP15 and PARP14, another PARP implicated in antiviral defense, further supports this notion. sciencecast.orgbiorxiv.org While the precise mechanisms are still under investigation, it is thought that these PARPs may modulate the activity of proteins involved in antiviral signaling pathways.

Regulation of Translation: PARP15 has been shown to localize to stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress, including viral infection. biorxiv.orgfrontiersin.org This localization suggests a role in the regulation of translation, as stress granules are known to be sites of mRNA triage, where transcripts are stored, degraded, or re-initiated for translation. plos.org Furthermore, PARP15 has been found to ADP-ribosylate the 5' phosphorylated ends of RNA in vitro and in cells, pointing to a direct role in RNA metabolism. biorxiv.org

Rationale for Developing Selective Chemical Probes Targeting PARP10 and PARP15

The distinct and important biological functions of PARP10 and PARP15 make them attractive targets for the development of selective chemical inhibitors. lu.se Such inhibitors, often referred to as chemical probes, are invaluable tools for dissecting the specific roles of these enzymes in cellular processes and for validating them as potential therapeutic targets.

A major challenge in developing inhibitors for PARP family members is achieving selectivity. The NAD+ binding pocket, which is the target for most PARP inhibitors, is highly conserved across the family, making it difficult to design compounds that inhibit one PARP without affecting others. oup.com This lack of selectivity can lead to off-target effects and complicate the interpretation of experimental results.

Therefore, the development of potent and selective inhibitors for PARP10 and PARP15 is crucial for several reasons:

To Elucidate Biological Function: Selective inhibitors would allow researchers to specifically block the activity of PARP10 or PARP15 in cells and organisms, thereby clarifying their precise roles in DNA repair, antiviral defense, and other pathways. lu.seresearchgate.net

To Validate Therapeutic Potential: By observing the effects of selective inhibition in disease models, scientists can determine whether targeting PARP10 or PARP15 could be a viable therapeutic strategy for diseases such as cancer or viral infections. oncotarget.comlu.se

To Serve as Leads for Drug Discovery: Potent and selective chemical probes can serve as starting points for the development of more drug-like molecules with improved pharmacological properties for clinical applications. researchgate.netcohenlabohsu.com

The compound PARP10/15-IN-2 is an example of such a chemical probe, designed to potently inhibit both PARP10 and PARP15. medchemexpress.com Its development represents a significant step towards understanding the specific functions of these two emerging mono-ADP-ribosyltransferases.

Compound Information Table

Compound NameSynonyms
This compoundCompound 8h
HydroxyureaHU

This compound Inhibitory Activity

TargetIC₅₀ (µM)
PARP100.15 medchemexpress.com
PARP150.37 medchemexpress.com
PARP227 medchemexpress.com

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

6-[(2-fluorophenyl)methoxy]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C15H11FN2O3/c16-13-4-2-1-3-9(13)8-21-10-5-6-11-12(7-10)15(20)18-17-14(11)19/h1-7H,8H2,(H,17,19)(H,18,20)

InChI Key

GJJIICZAOJXOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O)F

Origin of Product

United States

Discovery and Design Principles of Parp10/15 in 2 As a Chemical Probe

Strategic Approaches to PARP Inhibitor Development for Non-Canonical PARPs

The landscape of PARP inhibitor development has been historically dominated by compounds targeting the canonical, DNA-damage responsive PARP1 and PARP2. amegroups.org These inhibitors have found clinical success, particularly in cancers with deficiencies in homologous recombination repair. frontiersin.orgresearchgate.net However, the PARP family is diverse, with 17 members in humans, many of which are non-canonical mono-ARTs with distinct cellular functions. nih.govcohenlabohsu.comnih.gov The lack of selective inhibitors for these non-canonical PARPs has significantly hampered the understanding of their biological roles. nih.govfigshare.comebi.ac.uk

Another strategy is the use of chemical proteomics and high-throughput screening of diverse compound libraries to identify novel scaffolds that preferentially bind to non-canonical PARPs. nih.govnih.gov This has led to the discovery of inhibitors with mechanisms of action that differ from the classic nicotinamide (B372718) mimetics. Furthermore, structure-based drug design, which utilizes the growing number of crystal structures for non-canonical PARPs, allows for the rational design of compounds that can form specific interactions within the target's active site. cohenlabohsu.comfigshare.comacs.org The development of dual inhibitors, which target more than one PARP family member, has also become a valuable strategy for probing overlapping or synergistic functions. ebi.ac.uknih.gov

Rational Design and Synthetic Pathways Leading to Parp10/15-IN-2

The development of this compound, also known as compound 8h, was a result of a focused effort to create potent inhibitors for PARP10. ebi.ac.ukmedchemexpress.com The design strategy began with previously identified scaffolds, such as OUL35 and its derivatives, which showed initial promise as PARP10 inhibitors. ebi.ac.uk Researchers identified the 2,3-dihydrophthalazine-1,4-dione scaffold as a novel and effective nicotinamide mimetic for targeting PARP10. ebi.ac.ukexlibrisgroup.com

The synthetic pathway involved functionalizing this core scaffold with various substituents to enhance potency and explore structure-activity relationships. Specifically, the addition of an o-fluorophenyl ring to the 2,3-dihydrophthalazine-1,4-dione core led to the creation of this compound (8h). ebi.ac.ukexlibrisgroup.com This modification proved to be critical in achieving high potency against PARP10. ebi.ac.uk The synthesis of these analogs generally involved multi-step reaction sequences that included cross-coupling reactions and functional group transformations to build upon the core heterocyclic structure. nih.gov

Structure-Activity Relationships (SAR) Governing Potency and Selectivity for PARP10 and PARP15

The exploration of structure-activity relationships (SAR) was pivotal in the optimization of the 2,3-dihydrophthalazine-1,4-dione series of inhibitors. ebi.ac.ukexlibrisgroup.com Initial studies with related scaffolds, like the 3,4-dihydroisoquinolin-1(2H)-one, had demonstrated that modifications at specific positions could significantly impact selectivity for PARP10 over other PARP family members, including the closely related PARP11. cohenlabohsu.com

For the 2,3-dihydrophthalazine-1,4-dione scaffold, it was discovered that functionalization with cycloalkyl groups (compounds 8a-c), an o-fluorophenyl group (compound 8h, this compound), and a thiophene (B33073) ring (compound 8l) resulted in the most potent inhibition of PARP10, with IC50 values in the range of 130-160 nM. ebi.ac.ukexlibrisgroup.com These compounds also displayed inhibitory activity against PARP15, albeit with slightly lower potency (IC50 in the low micromolar range), establishing them as dual PARP10/PARP15 inhibitors. ebi.ac.uk

A key finding from the SAR studies was that these potent dual inhibitors showed no significant inhibition of other tested poly- and mono-ARTs, highlighting their selectivity for this specific pair of non-canonical PARPs. ebi.ac.ukexlibrisgroup.com This selectivity is a crucial attribute for a chemical probe, as it allows for more precise investigation of the cellular functions of PARP10 and PARP15. ebi.ac.uk The ability of these compounds, including this compound, to penetrate cells and rescue them from PARP10-induced apoptosis further validated their utility as cellular probes. ebi.ac.ukresearchgate.net

Molecular Interactions and Binding Mode of this compound with PARP10 and PARP15 Catalytic Domains

Crystallographic studies of related compounds within the same chemical series have provided valuable insights into the molecular interactions that govern the binding and selectivity of this compound. exlibrisgroup.com These studies have revealed that the 2,3-dihydrophthalazine-1,4-dione scaffold acts as a nicotinamide mimic, occupying the nicotinamide-binding pocket of the PARP catalytic domain. exlibrisgroup.com

The selectivity of these inhibitors for mono-ARTs like PARP10 and PARP15 over poly-ARTs such as PARP1 and PARP2 is attributed to specific interactions within the active site. nih.gov In many poly-ARTs, a key glutamate (B1630785) residue in the active site would likely create a steric clash with the substituents on the inhibitor scaffold. cohenlabohsu.comnih.gov In contrast, mono-ARTs often have a different amino acid at this position, which can accommodate the inhibitor and may even form favorable hydrophobic interactions. cohenlabohsu.com

While a crystal structure of this compound in complex with PARP10 or PARP15 is not explicitly described in the provided context, the binding mode can be inferred from studies of similar inhibitors. For instance, the binding of a related inhibitor to PARP15 has been structurally characterized, and modeling studies have been used to understand the interactions of similar compounds with PARP10 and PARP15. rcsb.orgresearchgate.net These models suggest that the inhibitor extends into the acceptor site, forming specific hydrogen bonds and hydrophobic interactions with key residues that contribute to its potency and selectivity. acs.orgresearchgate.net The o-fluorophenyl group of this compound likely plays a significant role in these specific interactions within the binding pockets of PARP10 and PARP15.

Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50 (µM)
This compound (Compound 8h)PARP100.15 medchemexpress.com
This compound (Compound 8h)PARP150.37 medchemexpress.com
Compound 8a (cycloalkyl derivative)PARP100.13-0.16 ebi.ac.ukexlibrisgroup.com
Compound 8l (thiophene derivative)PARP100.16 medchemexpress.com
Compound 8l (thiophene derivative)PARP150.37 medchemexpress.com

Biochemical Characterization and Selectivity Profiling of Parp10/15 in 2

In Vitro Enzymatic Inhibition Kinetics and Potency Against PARP10 and PARP15

Parp10/15-IN-2 demonstrates potent inhibitory activity against both PARP10 and PARP15 in in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values have been determined to be 0.15 µM for PARP10 and 0.37 µM for PARP15. medchemexpress.comnih.gov This indicates that the compound effectively inhibits the catalytic function of these enzymes at sub-micromolar concentrations. The development of this inhibitor class was aimed at enhancing the potency compared to earlier benzamide-based PARP10 inhibitors. mdpi.com

Table 1: In Vitro Enzymatic Potency of this compound

Target Enzyme IC50 (µM)
PARP10 0.15
PARP15 0.37

Data sourced from Nizi et al., 2022. medchemexpress.com

Comprehensive Selectivity Assessment Across the PARP Family and Other ADP-ribosyltransferases

A key aspect of the biochemical characterization of this compound is its selectivity profile. Studies have shown that compounds from the 2,3-dihydrophthalazine-1,4-dione series, including this compound, exhibit high selectivity for PARP10 and PARP15 over other PARP family members. mdpi.comnih.govresearchgate.netresearchgate.net Specifically, these dual inhibitors were tested against a panel of other poly- and mono-ADP-ribosyltransferases and showed a lack of significant activity, highlighting their specificity. mdpi.comnih.govresearchgate.netresearchgate.net For instance, a defining feature of this inhibitor class is the complete lack of activity against the poly-ARTs PARP1 and PARP2, with IC50 values greater than 100 µM. mdpi.com This selectivity is attributed to the rigidified amide structure within the 2,3-dihydrophthalazine-1,4-dione scaffold. mdpi.com

Table 2: Selectivity Profile of the 2,3-Dihydrophthalazine-1,4-dione Series

PARP Family Member Inhibition
PARP1 > 100 µM
PARP2 > 100 µM
Other Mono-ARTs Low to no inhibition

Data reflects the general selectivity of the compound class as reported by Nizi et al., 2022. mdpi.com

Biophysical Methods for Demonstrating Direct Target Engagement with PARP10 and PARP15

While specific biophysical data for this compound is not extensively detailed in the public domain, the characterization of similar PARP inhibitors provides insight into the methods used to confirm direct target engagement. Techniques such as differential scanning fluorimetry (DSF) are commonly employed to demonstrate the stabilization of the target protein's catalytic domain upon inhibitor binding. nih.gov For other inhibitors targeting PARP10, DSF has confirmed direct interaction with the nicotinamide (B372718) binding site. nih.gov It is anticipated that this compound engages its targets in a similar manner, directly binding to the catalytic sites of PARP10 and PARP15. Further studies utilizing methods like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) would provide more quantitative data on the binding kinetics and target engagement in a cellular context. nih.gov

Impact on Mono-ADP-ribosylation (MARylation) Catalyzed by PARP10 and PARP15

This compound has been shown to be cell-permeable and effectively inhibit the catalytic activity of PARP10 within a cellular environment. medchemexpress.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net The overexpression of PARP10 is known to induce apoptosis, and treatment with this compound can rescue cells from this induced cell death. medchemexpress.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net This rescue effect serves as a cellular marker of target engagement and functional inhibition of PARP10-mediated MARylation. researchgate.net By inhibiting the enzymatic activity of PARP10 and PARP15, this compound effectively reduces the transfer of single ADP-ribose units to target proteins, a process critical to the cellular functions regulated by these enzymes. nih.govacs.org The ability of this compound to counteract PARP10-induced apoptosis underscores its potential as a chemical probe to investigate the roles of MARylation in cellular processes. medchemexpress.commdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Cellular and Subcellular Effects of Parp10/15 Inhibition by Parp10/15 in 2

On-Target Cellular Engagement and Dose-Dependent Inhibition of PARP10/15 Activity in Cell Lines

Parp10/15-IN-2, also identified as compound 8h, is a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). medchemexpress.com In biochemical assays, it demonstrates significant inhibitory activity with IC50 values of 0.15 µM for PARP10 and 0.37 µM for PARP15. medchemexpress.com This compound has been shown to be cell-permeable, enabling the study of its effects within cellular contexts. medchemexpress.comresearchgate.net

In cellular assays, the inhibitory effects of this compound have been quantified. For instance, in HeLa cells engineered to overexpress PARP10, which leads to cell death, this compound can rescue cell viability in a dose-dependent manner. nih.gov A clonogenic assay demonstrated that it could rescue HeLa cells from PARP10-induced apoptosis with an EC50 of 1.6 µM. medchemexpress.com This rescue from apoptosis underscores the compound's ability to engage with and inhibit PARP10 activity within a cellular environment. medchemexpress.comresearchgate.net

Furthermore, studies using human embryonic kidney (HEK) 293T cells expressing full-length PARP10 have shown that similar inhibitors can suppress both the auto-mono-ADP-ribosylation (MARylation) of PARP10 and the MARylation of other high molecular weight cellular targets in a dose-dependent fashion. cohenlabohsu.com This demonstrates a clear on-target effect within cells, confirming that the compound effectively blocks the catalytic activity of PARP10.

Cell LineAssay TypeTargetMeasurementValue
HeLaBiochemical AssayPARP10IC500.15 µM medchemexpress.com
HeLaBiochemical AssayPARP15IC500.37 µM medchemexpress.com
HeLaClonogenic AssayPARP10EC501.6 µM medchemexpress.com

Elucidation of PARP10-Mediated Cellular Processes through this compound Perturbation

The use of inhibitors like this compound has been instrumental in uncovering the diverse roles of PARP10 in fundamental cellular processes.

Influence on Protein Stability and Degradation Pathways

PARP10 is involved in the complex regulation of protein stability. Recent research has uncovered a novel post-translational modification where PARP10 itself is subject to K11-linked mono-ADP-ribosyl-ubiquitylation (MARUbe). biorxiv.org This dual modification is proposed to regulate the stability of PARP10, targeting it for proteasomal degradation. biorxiv.org Inhibition of the proteasome leads to an accumulation of PARP10, suggesting a direct link between PARP10 levels and the ubiquitin-proteasome system. biorxiv.org

PARP10 also interacts with proteins involved in ubiquitination pathways. It contains ubiquitin-interacting motifs (UIMs) that allow it to bind to polyubiquitin (B1169507) chains, which can influence signaling pathways such as NF-κB. biorxiv.orgfrontiersin.org By inhibiting PARP10's catalytic activity, compounds like this compound can help dissect the role of MARylation in these protein stability and degradation networks.

Modulation of Transcriptional Regulation and Gene Expression

PARP family members, including PARP10, are known to regulate gene transcription by modifying histones and acting as transcriptional cofactors. genecards.orgacs.org PARP10 was initially identified as a protein that interacts with the oncoprotein c-Myc, a key regulator of gene expression, and was shown to inhibit c-Myc-mediated transformation. frontiersin.orgresearchgate.net

PARP10 can also negatively regulate the activity of the NF-κB transcription factor. wikipedia.orgnih.gov It can suppress the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of its target genes. nih.gov The use of inhibitors allows researchers to probe whether the catalytic activity of PARP10 is essential for these transcriptional regulatory functions.

Impact on Cellular Stress Responses, including Replication Stress and DNA Damage Response

A significant body of evidence points to PARP10's crucial role in managing cellular stress, particularly replication stress and the DNA damage response (DDR). frontiersin.orgpatsnap.com PARP10 is known to interact with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication and repair machinery. nih.govnih.gov This interaction is critical for the tolerance of DNA damage. nih.gov

Specifically, PARP10 promotes the bypass of DNA lesions through a process called translesion synthesis (TLS). wikipedia.orgfrontiersin.org It appears to facilitate the ubiquitination of PCNA, which in turn recruits specialized TLS polymerases to stalled replication forks. nih.govoup.comresearchgate.net Overexpression of PARP10 has been shown to alleviate sensitivity to replication stress and promote the restart of stalled replication forks. nih.govresearchgate.net Conversely, the loss of PARP10 function leads to increased sensitivity to DNA damaging agents and replication stress. nih.govresearchgate.net

Inhibiting PARP10 with compounds like this compound can sensitize cancer cells, which often experience high levels of replication stress, to DNA damaging agents. patsnap.com This suggests a therapeutic potential for PARP10 inhibitors in combination with chemotherapy or radiation. patsnap.com Furthermore, PARP10-overexpressing cells show a dependency on the ATM kinase for survival under replication stress, indicating a synthetic lethal interaction. researchgate.netoncotarget.com

Role in Cell Cycle Progression and Apoptosis

PARP10 is implicated in the regulation of the cell cycle and apoptosis. researchgate.net It has been described as important for the G1/S cell-cycle transition. nih.govoncotarget.com The CDK2-Cyclin E1 complex, a key regulator of this transition, phosphorylates PARP10, which is thought to be functionally important for cell cycle progression. oncotarget.com

PARP10 also interacts with and MARylates kinases that are critical for cell cycle regulation, such as Aurora A and PLK1. researchgate.netcambridge.org The MARylation of Aurora A by PARP10 suppresses its kinase activity, which can hinder tumor proliferation. researchgate.net Similarly, PARP10-mediated MARylation of PLK1 inhibits its kinase activity and oncogenic functions. cambridge.org

Regarding apoptosis, PARP10 has been shown to have a pro-apoptotic role in some contexts. portlandpress.com However, the inhibitor this compound has been observed to rescue cells from apoptosis induced by PARP10 overexpression, highlighting the complexity of its function which can be modulated by its catalytic activity. medchemexpress.comresearchgate.net Depletion of PARP10 has also been shown to promote apoptosis in oral squamous cell carcinoma cells. frontiersin.org

Elucidation of PARP15-Mediated Cellular Processes through this compound Perturbation

Less is known about the specific functions of PARP15 compared to PARP10. However, its inhibition by this compound provides a tool to begin exploring its cellular roles. medchemexpress.com PARP15 is known to be a mono-ADP-ribosyltransferase and is predicted to be involved in the negative regulation of transcription. medchemexpress.comgenecards.orguniprot.org

Given that this compound is a dual inhibitor, discerning the specific effects of PARP15 inhibition requires careful experimental design, potentially involving the use of cells where PARP10 is knocked out. The structural similarity and dual inhibition by compounds like this compound suggest that PARP15 may share some functional overlap with PARP10 or be involved in related pathways. medchemexpress.commdpi.com The development of more selective inhibitors will be crucial to fully deconvolute the distinct biological functions of PARP15.

Investigations in Immune Signaling and Antiviral Responses

The inhibition of PARP10 and PARP15 by compounds like this compound has significant implications for innate immunity and the cellular response to viral infections. PARP family members, including PARP10 and PARP15, are often induced by interferons and play complex roles in antiviral defense. nih.govasm.org

Role of PARP10 in Immune and Antiviral Pathways:

Regulation of NF-κB Signaling: PARP10 can negatively regulate the NF-κB signaling pathway by mono-ADP-ribosylating the NF-κB essential modulator (NEMO). mdpi.com This modification prevents the K63-linked polyubiquitination of NEMO, a crucial step for activating the NF-κB pathway, which is central to the inflammatory and antiviral response. mdpi.comportlandpress.com

Antiviral Activity: Overexpression of PARP10 has been shown to reduce the replication of certain viruses, such as the avian influenza virus (AIV). researchgate.net Conversely, some viruses have evolved mechanisms to counteract PARP10. For instance, the AIV nonstructural protein 1 (NS1) can interact with PARP10, promoting its nuclear localization and reducing its expression, thereby enhancing viral replication. researchgate.net

Coronavirus Response: During infection with coronaviruses like SARS-CoV-2, the expression of several PARP family members, including PARP10, is induced. ohsu.edu Overexpression of PARP10 alone can lead to a decrease in cellular NAD+ levels, which is essential for PARP activity. ohsu.edu This suggests a complex interplay where the host uses PARPs to fight the virus, while the virus may exploit the resulting NAD+ depletion.

Role of PARP15 in Immune and Antiviral Pathways:

Interferon-Stimulated Gene: PARP15, along with PARP14, is considered an interferon-stimulated gene (ISG), indicating its role in the antiviral state induced by interferons. plos.org

Regulation of Translation and Stress Granules: PARP15 localizes to stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress, including viral infection. biorxiv.org This localization suggests a role for PARP15 in regulating translation and managing the cellular response to stress. biorxiv.org

Antiviral Defense: The evolutionary relationship between PARP15 and PARP14 suggests a function in antiviral defense. biorxiv.org Viruses, in turn, may have mechanisms to counteract the effects of these PARPs. plos.org

Inhibition of both PARP10 and PARP15 by this compound would be expected to modulate these immune and antiviral functions, though the precise outcomes can be complex and context-dependent.

Regulation of Subcellular Localization and Protein-Protein Interactions

The function of PARP10 and PARP15 is intrinsically linked to their location within the cell and their interactions with other proteins. Inhibition by this compound can disrupt these processes.

Subcellular Localization:

PARP10: PARP10 is known to shuttle between the nucleus and the cytoplasm. genecards.org It has been observed in the cytoplasm at a steady state but can move into the nucleus. uniprot.org Within the nucleus, a subpopulation can concentrate in the nucleolus during the late G1/S phase of the cell cycle. genecards.org It has also been localized to the Golgi apparatus and the cytosol. proteinatlas.orgproteinatlas.org As mentioned, viral proteins like AIV NS1 can alter the subcellular localization of PARP10, promoting its accumulation in the nucleus. researchgate.net

PARP15: PARP15 is known to localize to stress granules within the cytoplasm. biorxiv.org The accumulation of PARP15 in these structures may be dependent on its ability to dimerize, which in turn is a prerequisite for its catalytic activity. biorxiv.org

Protein-Protein Interactions:

PARP10: PARP10 interacts with a variety of proteins to exert its functions. A notable interaction is with the proto-oncoprotein c-Myc, which links PARP10 to the regulation of the cell cycle and apoptosis. researchgate.net It also interacts with Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair. nih.gov This interaction is crucial for restarting stalled replication forks in the presence of DNA damage. researchgate.net Another significant interaction is with GSK3β, a kinase involved in multiple signaling pathways, including Wnt signaling and immunity. nih.gov

PARP15: The catalytic activity of PARP15 is regulated by homodimerization through its ADP-ribosyltransferase (ART) domain. biorxiv.org This dimerization is a key regulatory mechanism, and disrupting it would inhibit the enzyme's function. biorxiv.org

Inhibition by this compound, by blocking the catalytic activity of these enzymes, would prevent the ADP-ribosylation of their target proteins, thereby affecting downstream signaling and cellular processes that are dependent on these modifications.

Differential Phenotypes Arising from Selective PARP10 vs. PARP15 Inhibition

While this compound is a dual inhibitor, understanding the distinct roles of PARP10 and PARP15 is crucial for interpreting its effects and for the development of more selective inhibitors.

Phenotypes Associated with PARP10 Inhibition:

DNA Damage Response: PARP10 plays a role in the DNA damage response by interacting with PCNA and promoting the restart of stalled replication forks. researchgate.netnih.gov Inhibition of PARP10 could therefore lead to increased sensitivity to DNA damaging agents.

Cell Cycle Regulation: Through its interaction with c-Myc and its role in the G2/M phase transition, PARP10 is involved in cell cycle control. researchgate.net Its inhibition might lead to cell cycle arrest or defects.

Immune Regulation: Given its role in negatively regulating NF-κB signaling, selective inhibition of PARP10 could potentially enhance inflammatory responses in certain contexts. mdpi.comportlandpress.com

Phenotypes Associated with PARP15 Inhibition:

Antiviral Response: As an interferon-stimulated gene, selective inhibition of PARP15 could impair the cellular antiviral state, potentially making cells more susceptible to certain viral infections. plos.org

Stress Granule Formation: PARP15's localization to and potential role in the formation of stress granules suggests that its inhibition could alter the cellular stress response. biorxiv.org

T-cell Differentiation: PARP14, which is closely related to PARP15, directs T-cell differentiation towards a Th2 phenotype. mdpi.com While the specific role of PARP15 in this process is less clear, it is possible that its inhibition could also influence T-cell responses.

The development of highly selective inhibitors for PARP10 and PARP15 will be instrumental in dissecting their individual contributions to these cellular processes.

Interactive Data Table: this compound and Related Inhibitors

Compound Target(s) IC50 (µM) Key Cellular Effects Noted in Research
This compound PARP10, PARP15 PARP10: 0.15, PARP15: 0.37 medchemexpress.com Rescues cells from apoptosis. medchemexpress.com
OUL35 PARP10 0.33 nih.govacs.org Inhibits PARP10 automodification; rescues cells from PARP10-induced cell death. nih.govacs.org
Compound 8h PARP10, PARP15 PARP10: 0.13-0.16, PARP15: low µM researchgate.net Enters cells and rescues them from apoptosis. researchgate.net
RBN-2397 PARP7 - Clinical candidate targeting PARP7. acs.org

Methodological Advancements and Research Applications Utilizing Parp10/15 in 2

Development of Robust Biochemical and Cell-Based Assays for MARylation Inhibition

The characterization of Parp10/15-IN-2 and other inhibitors has been underpinned by the development of robust assays to quantify MARylation activity and its inhibition. In biochemical assays, the potency of an inhibitor is typically determined by measuring its half-maximal inhibitory concentration (IC50) against purified enzymes. For instance, this compound was identified as a potent dual inhibitor with specific IC50 values against PARP10 and PARP15. medchemexpress.com These assays often involve incubating the purified PARP enzyme with its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), in the presence of varying concentrations of the inhibitor and quantifying the resulting ADP-ribosylation.

Beyond in vitro biochemical characterization, cell-based assays are crucial for confirming that an inhibitor is cell-permeable and engages its target in a physiological context. nih.gov Researchers have established cellular assays using cell lines such as HEK293T or A549 that overexpress the catalytic domain of a specific PARP, like PARP10. nih.govresearchgate.net The efficacy of an inhibitor is then assessed by its ability to reduce the MARylation of the PARP itself (auto-MARylation) or its cellular targets. nih.gov This is often visualized and quantified using techniques like Western blotting with antibodies that specifically recognize mono- and poly-ADP-ribose (MAR/PAR) chains or by immunofluorescence staining. nih.govresearchgate.net Such assays have been instrumental in demonstrating that inhibitors can effectively suppress PARP10-mediated MARylation within intact cells. nih.gov

Table 1: Inhibitory Activity of Selected Compounds Against PARP Enzymes
CompoundTarget EnzymeAssay TypeMeasured Potency (IC50)
This compoundPARP10Biochemical0.15 µM medchemexpress.com
This compoundPARP15Biochemical0.37 µM medchemexpress.com

Application in Proteomic Profiling of PARP10/15 Substrates and Interactomes

A significant application of selective inhibitors like this compound is in the field of proteomics to identify the specific substrates and interacting proteins of PARP10 and PARP15. The PARP family has numerous members with overlapping functions, making it challenging to assign a specific modification to a particular enzyme. nih.gov By treating cells with a selective inhibitor, researchers can perform comparative proteomic analyses to identify proteins whose MARylation status changes significantly, thereby implicating them as substrates of the targeted PARP.

Methodologies such as affinity-purification mass spectrometry (AP-MS) are used to map the protein-protein interaction networks (interactomes) of PARP enzymes. nih.gov The use of a potent and selective inhibitor can help validate these interactions by determining which ones are dependent on the enzyme's catalytic activity. For example, researchers can compare the interactome of PARP10 in the presence and absence of this compound. Proteins that no longer associate with PARP10 upon its inhibition may represent substrates or proteins whose interaction is dependent on the MARylated state of PARP10 or another protein. This approach is critical for mapping the specific signaling pathways regulated by PARP10 and PARP15, distinguishing their sub-proteomes from those of other family members like PARP1, PARP2, and PARP14. nih.govnih.gov

Integration with Genetic Perturbation Studies (e.g., CRISPR/Cas9, siRNA) for Target Validation

To ensure that the observed biological effects of a chemical inhibitor are due to its action on the intended target, researchers integrate its use with genetic perturbation techniques. nih.gov Methods like RNA interference (siRNA) to knock down gene expression or CRISPR/Cas9 to create knockout cell lines provide an independent, genetic means of depleting the target protein. nih.govoncotarget.com

The principle of this complementary approach is that the phenotype observed upon treatment with the inhibitor should mimic the phenotype of the genetic knockout or knockdown. For example, if treatment of cells with this compound leads to a delay in the G2/M phase of the cell cycle, the same effect should be observed in cells where PARP10 has been depleted using siRNA or knocked out using CRISPR. nih.gov This concordance provides strong evidence that PARP10 is the biologically relevant target of the inhibitor in that context. nih.gov Furthermore, genome-wide CRISPR screens in PARP10-knockout or overexpressing cells can identify synthetic lethal interactions, revealing genes that are essential for survival only when PARP10 levels are altered, thereby uncovering potential therapeutic targets. oncotarget.comnih.gov

Table 2: Complementary Approaches for PARP10/15 Target Validation
MethodPrincipleApplication Example
Chemical Inhibition (this compound)Pharmacological blockade of enzyme catalytic activity.Induces a specific cellular phenotype (e.g., cell cycle arrest). nih.gov
siRNA KnockdownTransient reduction of target protein expression via mRNA degradation.Should replicate the phenotype observed with the chemical inhibitor. nih.govoncotarget.com
CRISPR/Cas9 KnockoutPermanent disruption of the gene, leading to complete loss of protein expression.Provides definitive validation of the target's role in the observed phenotype. oncotarget.comnih.gov

Utilization in Structural Biology (e.g., Co-crystallography, Cryo-EM) to Unravel Inhibitor-Target Interactions

Structural biology techniques are paramount for understanding at an atomic level how an inhibitor binds to its target enzyme. Techniques like X-ray co-crystallography, where the protein and inhibitor are crystallized together, reveal the precise three-dimensional structure of the complex. This information is invaluable for drug discovery and development.

By analyzing the co-crystal structure of a PARP enzyme with an inhibitor, researchers can identify the specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or other contacts with the inhibitor molecule. nih.gov This detailed understanding of the binding mode explains the inhibitor's potency and selectivity. For example, structure-based design efforts have targeted unique hydrophobic subpockets within the nicotinamide-binding site of PARP10 to develop inhibitors with greater selectivity over other PARP family members. nih.gov While specific structural data for this compound is not broadly published, this methodological approach is standard for rationally designing next-generation inhibitors with improved properties.

In Vivo Pharmacodynamic Studies in Preclinical Models for Target Engagement (non-human)

After characterizing an inhibitor in vitro and in cells, it is essential to evaluate its properties in a living organism. In vivo pharmacodynamic (PD) studies in preclinical, non-human models are designed to assess whether a compound reaches its intended target and exerts the desired biological effect (target engagement). novalix.com

For an inhibitor like this compound, these studies would typically involve administering the compound to animal models, such as mice bearing tumor xenografts. Researchers would then collect tissue samples (e.g., tumors, blood) at various time points to measure the level of the inhibitor and, crucially, a biomarker of its activity. nih.gov A key PD biomarker for a PARP inhibitor is the level of ADP-ribosylation in the tissue. A significant reduction in MARylation levels in tumors following treatment would provide direct evidence of target engagement. nih.gov Techniques such as PET imaging with radiolabeled versions of PARP inhibitors are also being developed to non-invasively visualize and quantify target engagement in real-time. researchgate.net These preclinical studies are a critical step in validating the therapeutic potential of an inhibitor before it can be considered for clinical evaluation.

Conceptual Implications and Future Research Directions

Advancing Fundamental Understanding of PARP10 and PARP15 Biology and Their Substrate Specificities

Parp10/15-IN-2, a potent dual inhibitor of PARP10 and PARP15, serves as a critical chemical probe to unravel the fundamental biology of these enzymes. medchemexpress.commedchemexpress.comruixibiotech.comexlibrisgroup.com Its ability to enter cells and inhibit its targets allows for the elucidation of their cellular functions, which are less understood compared to the well-studied poly-ADP-ribose polymerases (PARPs) like PARP1. exlibrisgroup.com

The use of such inhibitors is crucial for identifying the specific substrates of PARP10 and PARP15. core.ac.uk PARP10, for instance, is known to be involved in various cellular processes, including DNA damage response, transcriptional regulation, and immune signaling. researchgate.netresearchgate.net The catalytic activity of PARP10 has been linked to the regulation of pathways such as NF-κB signaling. researchgate.net By inhibiting PARP10 activity with probes like this compound, researchers can identify proteins whose ADP-ribosylation status changes, thereby pinpointing them as potential substrates. This approach has been instrumental in discovering that PARP10 can modify a range of proteins, including itself, and that this automodification can influence its function. core.ac.uk

Furthermore, the structural differences between the catalytic domains of mARTs and poly-ARTs provide a basis for developing selective inhibitors. researchgate.net The loop region connecting specific strands in the catalytic domain is thought to mediate substrate specificity, and the shorter loop in enzymes like PARP10 suggests a higher degree of specificity. core.ac.uk Chemical probes that can differentiate between these enzymes are essential for validating these hypotheses and for mapping the specific substrates of each family member. researchgate.net For example, studies using protein arrays have been employed to identify numerous potential substrates of PARP10, which require further validation through in-solution assays and cellular studies. core.ac.uk

The development of this compound and its analogs is a key step in creating a toolkit of chemical probes to dissect the distinct and overlapping functions of the 17 members of the human PARP family. researchgate.netresearchgate.net Such tools are vital for moving beyond broad-spectrum PARP inhibitors and understanding the specific contributions of mARTs to cellular homeostasis and disease.

This compound as a Tool for Illuminating Disease Pathogenesis Beyond Oncology (conceptual, non-clinical)

While PARP inhibitors have been extensively studied in oncology, the roles of mARTs like PARP10 and PARP15 extend to other pathological conditions, including inflammatory and infectious diseases. mdpi.com this compound provides a conceptual framework for exploring these non-oncology-related functions in preclinical models.

PARP10 and PARP15 have been implicated in the host response to viral infections. mdpi.comasm.org For instance, the expression of PARP14, which is structurally related to PARP10 and PARP15, is induced by Zika virus infection. mdpi.com Furthermore, the macrodomains of some viruses possess hydrolase activity that can remove the ADP-ribose modifications made by PARP10, PARP14, and PARP15, suggesting a host-pathogen conflict centered on this post-translational modification. mdpi.com Inhibition of these PARPs with a tool compound like this compound could help to clarify their precise roles in antiviral defense mechanisms and determine whether enhancing or inhibiting their activity would be beneficial in a therapeutic context.

In the realm of inflammation, PARPs are known to play significant roles. mdpi.com PARP14, for example, is involved in establishing the immune response. mdpi.com Given the structural and functional similarities, it is conceivable that PARP10 and PARP15 also have roles in modulating inflammatory pathways. By using this compound in cellular models of inflammation, researchers can investigate how the inhibition of these enzymes affects the production of inflammatory mediators and the function of immune cells.

The ability of this compound to rescue cells from apoptosis induced by PARP10 overexpression points to its potential utility in studying diseases characterized by excessive cell death. medchemexpress.comruixibiotech.comexlibrisgroup.com This provides a conceptual basis for exploring the role of PARP10/15 in neurodegenerative diseases or other conditions where apoptosis is a key pathological feature.

Strategies for Developing Optimized PARP10/15 Inhibitors and Analogues

The discovery of this compound, which features a 2,3-dihydrophthalazine-1,4-dione scaffold, has paved the way for the rational design of more potent and selective inhibitors of PARP10 and PARP15. exlibrisgroup.comebi.ac.uknih.gov This scaffold acts as a nicotinamide (B372718) mimetic, and its functionalization has led to the development of some of the most potent PARP10 inhibitors to date. exlibrisgroup.comebi.ac.uknih.gov

Structure-guided drug design has been a key strategy in this endeavor. By starting with initial hit compounds like OUL35 and its derivatives, researchers have explored structure-activity relationships (SAR) to enhance potency and selectivity. exlibrisgroup.comresearchgate.netnih.gov For example, the addition of cycloalkyl, o-fluorophenyl, and thiophene (B33073) rings to the 2,3-dihydrophthalazine-1,4-dione core resulted in compounds with IC50 values in the nanomolar range for PARP10. exlibrisgroup.comebi.ac.uknih.gov

Crystallographic studies of these inhibitors in complex with PARP enzymes have provided crucial insights into the molecular basis of their activity and selectivity. exlibrisgroup.comresearchgate.net These studies have revealed how inhibitors interact with the nicotinamide-binding pocket and have highlighted opportunities to exploit specific features, such as hydrophobic sub-pockets, to achieve selectivity for mono-ARTs over poly-ARTs. researchgate.netmdpi.com For instance, the difference in the catalytic triad (B1167595) (H-Y-I in PARP10 versus H-Y-E in PARP1) can be exploited to design inhibitors that are selective for PARP10. cohenlabohsu.com

Future strategies for developing optimized inhibitors will likely involve:

Targeting Unique Structural Features: Continued exploration of the structural differences between PARP family members to design inhibitors that target less conserved regions, thereby enhancing selectivity.

Improving Physicochemical Properties: Modifying the chemical structure of existing inhibitors to improve properties such as solubility, metabolic stability, and cell permeability, which are crucial for their utility as chemical probes and potential therapeutic agents. mdpi.com

Chemical Genetics Approaches: Utilizing chemical genetics to create mutant versions of PARP10 with unique active site pockets that can be targeted by specifically designed inhibitors, allowing for highly selective modulation of its activity. mdpi.com

Exploration of Synergistic Effects with Other Therapeutic Modalities in Preclinical Settings (conceptual, non-clinical)

The concept of synthetic lethality, which has been highly successful in the clinical application of PARP1 inhibitors for BRCA-mutant cancers, provides a strong rationale for exploring combination therapies involving PARP10/15 inhibitors. mdpi.com While this compound itself is a research tool, it can be used in preclinical models to identify potential synergistic interactions that could guide the development of future therapeutic strategies.

Conceptually, combining a PARP10/15 inhibitor with other therapeutic modalities could be beneficial in several ways:

Combination with DNA Damaging Agents: PARP10 is involved in the DNA damage response. researchgate.netfrontiersin.org Inhibiting PARP10 could potentially sensitize cancer cells to DNA damaging agents like chemotherapy or radiotherapy, a strategy that has proven effective for PARP1 inhibitors. frontiersin.orgnih.gov

Combination with Immune Checkpoint Inhibitors: There is growing evidence of a link between PARP activity and the immune response. mdpi.com PARP inhibition has been shown to increase the expression of PD-L1 in some cancer cells, suggesting a potential synergy with immune checkpoint inhibitors. mdpi.com Exploring the effects of PARP10/15 inhibition on the tumor microenvironment and immune cell function is a promising area for future research.

Combination with Other Targeted Therapies: The signaling pathways regulated by PARP10 and PARP15 could present opportunities for combination therapies. For instance, PARP10 has been shown to interact with proteins involved in key signaling pathways like the PI3K-Akt pathway. mdpi.com Combining a PARP10/15 inhibitor with inhibitors of these pathways could lead to enhanced anti-cancer effects. d-nb.info Preclinical studies have already shown the efficacy of combining PARP inhibitors with PI3K pathway inhibitors. mdpi.com

The exploration of these combinations in preclinical models, using tools like this compound, is essential for identifying the most promising strategies to be pursued in clinical development.

Uncharted Biological Roles and Novel Substrates of PARP10/15

Despite recent advances, the full spectrum of biological roles for PARP10 and PARP15 remains to be elucidated. A significant challenge is the identification of their complete substrate repertoires. The use of chemical probes like this compound, in conjunction with modern proteomics and molecular biology techniques, is crucial for charting this unknown territory.

One area of active investigation is the role of these enzymes in RNA biology. The catalytic domains of PARP10 and PARP15 have been shown to be capable of modifying single-stranded RNA. researchgate.netoup.com This raises the intriguing possibility that these enzymes play a role in regulating RNA metabolism, stability, or function through ADP-ribosylation. Further research is needed to confirm whether this occurs in vivo and to identify the specific RNA targets.

Another emerging area is the involvement of PARP10 in the formation of stress granules, which are cytoplasmic condensates that form in response to cellular stress. nih.govbiorxiv.org PARP10 has been identified as a critical factor for the initiation of stress granule assembly, and one of its key substrates in this process is G3BP1. nih.govbiorxiv.org This discovery opens up new avenues for investigating the role of PARP10 in stress responses and related diseases.

Future research directions to uncover new functions and substrates of PARP10 and PARP15 include:

Proteomic Screening: Utilizing advanced mass spectrometry-based proteomics to identify proteins that are differentially ADP-ribosylated upon treatment with this compound.

Protein and Nucleic Acid Arrays: Employing high-throughput screening methods like protein and nucleic acid arrays to identify potential binding partners and substrates. core.ac.ukahajournals.org

Genetic Screens: Performing CRISPR-based genetic screens in the presence or absence of this compound to identify genes that have synthetic lethal or synthetic rescue interactions with PARP10/15, which can provide clues about their biological functions.

By systematically exploring these uncharted areas, the scientific community can gain a more comprehensive understanding of the physiological and pathological roles of PARP10 and PARP15, which may ultimately lead to the development of novel therapeutic interventions.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the selectivity of PARP10/15-IN-2 across PARP family members?

  • Methodological Answer: Use in vitro enzymatic assays to measure IC50 values against PARP10, PARP15, and other PARP isoforms (e.g., PARP1, PARP2) to assess selectivity. Competitive binding assays or structural studies (e.g., co-crystallization) can further elucidate binding specificity. For example, this compound exhibits IC50 values of 0.15 µM (PARP10) and 0.37 µM (PARP15), with weaker inhibition of PARP2 (27 µM) .

Q. How can researchers determine the optimal dosing concentration of this compound in cellular assays to avoid off-target effects?

  • Methodological Answer: Perform dose-response curves in relevant cell lines (e.g., HeLa or RPE-1) using viability assays (e.g., MTT or CellTiter-Glo). Compare cellular IC50 values with enzymatic IC50 to ensure target engagement. For instance, this compound rescues apoptosis at concentrations below 1 µM, suggesting efficacy within its selective range .

Q. What cellular models are suitable for studying this compound’s role in replication stress?

  • Methodological Answer: Use CRISPR/Cas9-generated PARP10-knockout cancer cells (e.g., HeLa) or PARP10-overexpressing non-transformed cells (e.g., RPE-1) to assess replication fork dynamics via DNA fiber combing assays. Hydroxyurea or aphidicolin can induce replication stress .

Advanced Research Questions

Q. What methodologies are appropriate for assessing the impact of this compound on replication fork dynamics under replication stress conditions?

  • Methodological Answer: Combine DNA fiber combing (to measure fork speed and restart efficiency) with immunofluorescence for γH2AX (DNA damage marker). This compound’s ability to alleviate replication stress can be quantified by comparing fork elongation rates in treated vs. untreated PARP10-overexpressing cells .

Q. How should conflicting data on PARP10’s role in tumorigenesis (oncogenic vs. context-dependent) be addressed when interpreting this compound efficacy in preclinical models?

  • Methodological Answer: Conduct in vivo xenograft studies using isogenic cell lines (e.g., PARP10-knockout HeLa vs. wild-type) to isolate PARP10’s contribution. Statistical analysis via Mann-Whitney tests (for non-normal distributions) can clarify tumor growth differences. Evidence shows PARP10 knockout reduces HeLa tumorigenesis, while overexpression enables RPE-1 tumor formation .

Q. What strategies can resolve discrepancies in this compound’s apoptotic rescue effects across different cancer types?

  • Methodological Answer: Perform transcriptomic profiling (RNA-seq) of treated cells to identify apoptosis-related pathways (e.g., Bcl-2 family, caspases). Validate using siRNA knockdown of PARP10/15 or co-treatment with apoptosis inducers (e.g., TRAIL). This compound’s efficacy may depend on baseline replication stress levels in specific cancers .

Q. How can researchers design experiments to evaluate this compound’s synergy with DNA damage agents (e.g., PARP1 inhibitors or chemotherapy)?

  • Methodological Answer: Use combination index (CI) assays (Chou-Talalay method) to quantify synergy. Pre-treat cells with this compound followed by olaparib (PARP1 inhibitor) or cisplatin. Measure synergistic effects via clonogenic survival assays and γH2AX foci formation .

Methodological Frameworks

  • For Experimental Design : Apply the PICOT framework (Population: cancer cell lines; Intervention: this compound; Comparison: untreated/isogenic controls; Outcome: replication fork dynamics; Time: 24–72 hours) to structure hypotheses .
  • For Data Interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. For example, novel insights into PARP10’s replication stress role justify in vivo validation .

Reporting Guidelines

  • Tables/Figures : Label all figures with error bars (SEM/SD) and statistical significance (e.g., P < 0.05). For replication fork data, include raw fiber lengths and restart percentages .
  • Statistical Rigor : Specify tests used (e.g., two-tailed t-test for normally distributed data; Mann-Whitney for non-parametric). Avoid vague terms like “significant” without P-values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.